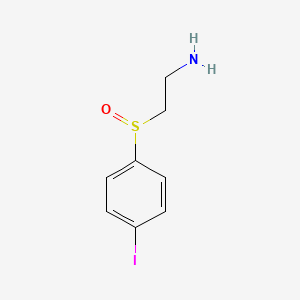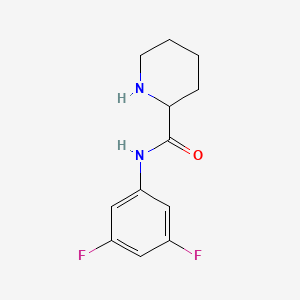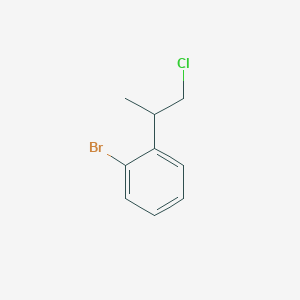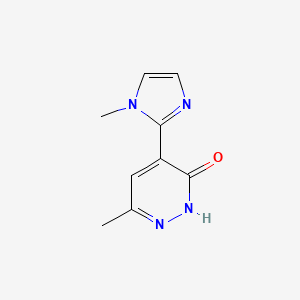
2-(4-Iodobenzenesulfinyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodobenzenesulfinyl)ethan-1-amine is a chemical compound with the molecular formula C8H10INOS. It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a sulfinyl group and an ethanamine chain. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodobenzenesulfinyl)ethan-1-amine typically involves the reaction of 4-iodobenzenesulfinyl chloride with ethan-1-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodobenzenesulfinyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: 2-(4-Iodobenzenesulfonyl)ethan-1-amine.
Reduction: 2-(4-Hydroxybenzenesulfinyl)ethan-1-amine.
Substitution: 2-(4-Azidobenzenesulfinyl)ethan-1-amine.
Scientific Research Applications
2-(4-Iodobenzenesulfinyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a probe to study protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the development of novel drugs.
Mechanism of Action
The mechanism of action of 2-(4-Iodobenzenesulfinyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition or activation of enzymatic activity. Additionally, the iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobenzenesulfinyl)ethan-1-amine
- 2-(4-Chlorobenzenesulfinyl)ethan-1-amine
- 2-(4-Fluorobenzenesulfinyl)ethan-1-amine
Uniqueness
2-(4-Iodobenzenesulfinyl)ethan-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the molecular weight and enhances the compound’s ability to participate in halogen bonding. This can lead to improved binding affinity and specificity in biological systems compared to its bromine, chlorine, and fluorine analogs .
Properties
Molecular Formula |
C8H10INOS |
|---|---|
Molecular Weight |
295.14 g/mol |
IUPAC Name |
2-(4-iodophenyl)sulfinylethanamine |
InChI |
InChI=1S/C8H10INOS/c9-7-1-3-8(4-2-7)12(11)6-5-10/h1-4H,5-6,10H2 |
InChI Key |
OZDOSWYKSGZVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13209659.png)

methanol](/img/structure/B13209679.png)
![tert-Butyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13209683.png)
![8-Carbamoyl-2-methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B13209689.png)


![4-[(4-Ethylbenzoyl)amino]butanoic acid](/img/structure/B13209716.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B13209721.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13209736.png)


